
2-(4,4-Difluoropiperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4,4-Difluoropiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C9H11F2N3. It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with aromatic C-nucleophiles . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “2-(4,4-Difluoropiperidin-1-yl)pyrimidine” involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a piperidine ring, which is a saturated six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives, including “2-(4,4-Difluoropiperidin-1-yl)pyrimidine”, can undergo various chemical reactions. For instance, they can react with aromatic C-nucleophiles in the presence of trifluoroacetic acid to form 2-(pyrrolidin-1-yl)pyrimidines .Aplicaciones Científicas De Investigación
OLED Technology
A notable application of pyrimidine derivatives in scientific research is in the field of organic light-emitting diodes (OLEDs). The development of sky-blue-emitting Ir(III) phosphors using pyrimidine chelates demonstrates the role of pyrimidine derivatives in achieving high-performance OLEDs. Specifically, the use of 2-t-butyl-5-(pyridin-2-yl)pyrimidine and its variations in synthesizing heteroleptic Ir(III) metal complexes has led to significant advancements. These complexes exhibited high quantum yields and were instrumental in fabricating OLEDs with peak external quantum, luminance, and power efficiencies, as well as phosphorescent white OLEDs with stable pure-white emission. This research showcases the potential of pyrimidine derivatives in enhancing the efficiency and color quality of OLED displays (Chih‐Hao Chang et al., 2013).
Antimalarial Drug Development
In the realm of medicinal chemistry, pyrimidine derivatives have been explored for their potential in treating malaria. A study focusing on the structure-activity relationship of trifluoromethyl-substituted pyridine and pyrimidine analogues identified JPC-3210 as a lead compound for preclinical development for malaria treatment and/or prevention. This compound demonstrated superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, showcasing the therapeutic potential of pyrimidine derivatives in combating malaria (M. Chavchich et al., 2016).
Materials Science
In materials science, pyrimidine derivatives have been studied for their charge transfer properties. Research on 4,6-di(thiophen-2-yl)pyrimidine derivatives aimed to improve the intra-molecular charge transfer and reduce the HOMO–LUMO energy gap. These efforts resulted in derivatives that exhibited promising electron transfer properties, potentially outperforming commonly used materials in electronic devices. This highlights the importance of pyrimidine derivatives in developing efficient charge transfer materials for various applications (A. Irfan, 2014).
Antiviral Research
Further, pyrimidine derivatives have been identified as having notable antiviral properties. A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines demonstrated significant antiviral activity, marking a 4000-fold improvement in inhibitory effect against the measles virus. The mode of action for these compounds was determined to be through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway. This discovery opens new avenues for developing antiviral therapies targeting specific biochemical pathways (H. Munier-Lehmann et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions for “2-(4,4-Difluoropiperidin-1-yl)pyrimidine” and similar compounds involve further exploration of their biological activities and potential therapeutic applications. There is ongoing interest in the development of novel pyrimidine compounds with different biological profiles .
Propiedades
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)2-6-14(7-3-9)8-12-4-1-5-13-8/h1,4-5H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFICSSZJRIUKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

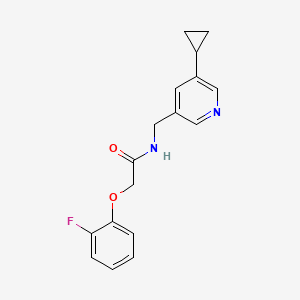
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)
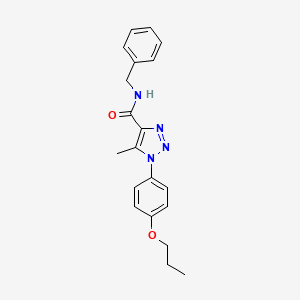
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2437532.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)
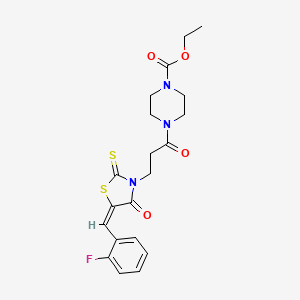
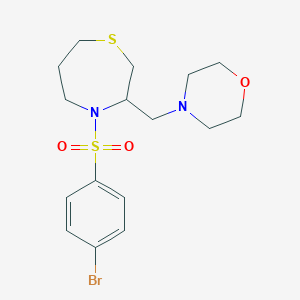
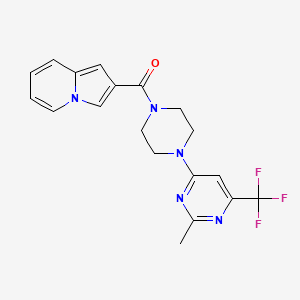
![N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2437542.png)
![N-benzyl-N-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437546.png)
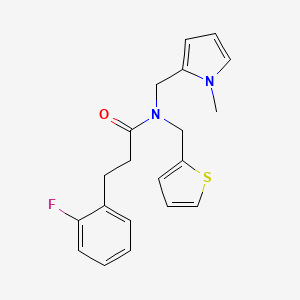
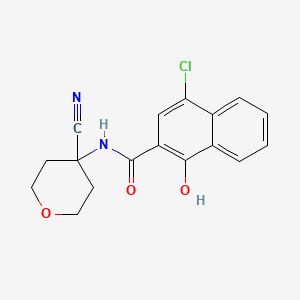
![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)